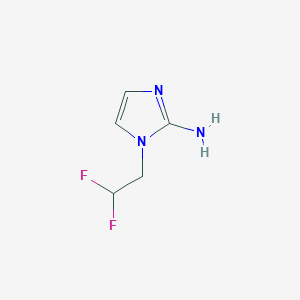

1-(2,2-Difluoroethyl)imidazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,2-difluoroethyl)imidazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F2N3/c6-4(7)3-10-2-1-9-5(10)8/h1-2,4H,3H2,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFLHVKUJAHCLFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=N1)N)CC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1700491-28-6 | |

| Record name | 1-(2,2-difluoroethyl)-1H-imidazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 2,2 Difluoroethyl Imidazol 2 Amine

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. rsc.orgamazonaws.comnih.gov For 1-(2,2-difluoroethyl)imidazol-2-amine, the primary goal is to simplify the complex structure by identifying key bonds that can be disconnected, corresponding to reliable forward synthetic reactions.

Two logical disconnection strategies emerge for the target molecule. The most prominent disconnection is at the N1-C5 and N3-C4 bonds of the imidazole (B134444) ring, which corresponds to a cyclocondensation reaction in the forward synthesis. This approach breaks the heterocyclic ring down into two key components: a three-atom fragment and a two-atom fragment. This strategy simplifies the target molecule to 2,2-difluoroethylamine (B1345623) and a synthon for the 2-aminoimidazole core.

A second key disconnection targets the C-N bond between the imidazole nitrogen (N-1) and the difluoroethyl group. This strategy suggests a nucleophilic substitution reaction, where a pre-formed 2-aminoimidazole ring is alkylated with a suitable 2,2-difluoroethylating agent. This approach relies on the availability of 2-aminoimidazole and an electrophilic partner like 2,2-difluoroethyl tosylate or a halo-substituted equivalent. The choice between these strategies often depends on the desired substitution pattern, potential side reactions, and the availability of starting materials.

Synthesis of Precursor Building Blocks

The successful synthesis of this compound is contingent on the efficient preparation of its constituent precursors. These include the fluorinated side chain, the imidazole core components, and the source of the C2-amine functionality.

2,2-Difluoroethylamine is a critical building block that introduces the fluorinated alkyl chain. Several synthetic methods have been established for its preparation. A prevalent method involves the amination of 1-halo-2,2-difluoroethane precursors. For instance, the reaction of 2,2-difluoro-1-bromoethane or 2,2-difluoro-1-chloroethane with ammonia (B1221849) at elevated temperatures and pressures yields the desired amine. acs.orgnih.govmdpi.com The use of a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) can significantly enhance the reaction rate and yield. nih.gov

Alternative routes include the reduction of 2,2-difluoroacetamide (B1351127) using reagents like diborane (B8814927) in tetrahydrofuran (B95107) (THF) or the catalytic hydrogenation of 1,1-difluoro-2-nitroethane. mdpi.comresearchgate.net These methods provide different pathways to access the key amine precursor, with varying yields and reaction conditions.

Table 1: Selected Synthetic Routes to 2,2-Difluoroethylamine

| Starting Material | Reagents and Conditions | Yield |

| 2,2-difluoro-1-bromoethane | Anhydrous ammonia, potassium iodide, DMSO, 100°C, 1 hr | 82% |

| 2,2-difluoro-1-chloroethane | Ammonia, potassium iodide, DMSO, 143-145°C, 4.5 hrs | 88% |

| 2,2-difluoroacetamide | Diborane in THF | 48% |

| Amide (unspecified) | Sodium borohydride, boron trifluoride etherate | 60% |

The imidazole core can be constructed from various acyclic precursors. For a 2-aminoimidazole, a common strategy involves reacting an α-haloketone or an α-hydroxyketone with a guanidine (B92328) derivative. nih.govresearchgate.net These α-functionalized carbonyl compounds provide the C4 and C5 atoms of the imidazole ring. Another approach involves the use of α-dicarbonyl compounds, such as glyoxal (B1671930), which can react with an amine and an ammonia source to form the imidazole skeleton. For prebiotic synthesis, it has been shown that 2-aminoimidazole can be formed from cyanamide (B42294) and glycolaldehyde (B1209225) in the presence of phosphate (B84403) and ammonium (B1175870) ions. acs.org

Approaches for Imidazole Ring Formation

The construction of the imidazole ring is the central step in the synthesis. Various methods exist, with cyclocondensation reactions being among the most established and versatile.

Cyclocondensation reactions are a cornerstone of imidazole synthesis, involving the formation of the heterocyclic ring from two or more acyclic components. A widely used method for synthesizing 2-aminoimidazoles is the reaction between an α-haloketone and guanidine. mdpi.com This reaction proceeds via initial nucleophilic substitution of the halide by a nitrogen atom of guanidine, followed by intramolecular cyclization and dehydration to form the aromatic imidazole ring.

To synthesize the N-1 substituted target molecule, this compound, a modified guanidine precursor, namely N-(2,2-difluoroethyl)guanidine, could theoretically be condensed with an α-haloketone. Alternatively, a more complex multi-component reaction could be envisioned. One-pot syntheses of highly substituted imidazoles have been developed using a condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, an amine, and ammonium acetate. mdpi.comnih.gov Adapting such a method would involve using 2,2-difluoroethylamine as the amine component.

Modern approaches have also utilized palladium-catalyzed carboamination reactions of N-propargyl guanidines to construct the 2-aminoimidazole skeleton, offering a pathway to complex substitution patterns. acs.orgnih.govacs.org Another divergent synthesis starts from 2-aminopyrimidines, which react with α-bromocarbonyl compounds to form intermediate imidazo[1,2-a]pyrimidinium salts that can be cleaved to yield substituted 2-aminoimidazoles. These advanced methods provide powerful tools for accessing specifically substituted imidazoles like the target compound.

Table 2: Common Cyclocondensation Strategies for Imidazole Synthesis

| Precursor 1 | Precursor 2 | Precursor 3 | Catalyst/Conditions | Product Type |

| α-Haloketone | Guanidine | - | Base, Heat | 2-Aminoimidazole |

| 1,2-Dicarbonyl | Aldehyde | Primary Amine & Ammonia | Acid catalyst (e.g., PTSA) | Polysubstituted Imidazole |

| Benzil | Aldehyde | Ammonium Acetate | Ionic Liquid or other catalysts | Triaryl Imidazole |

| N-Propargyl Guanidine | Aryl Triflates | - | Pd(OAc)₂, LiOtBu | Substituted 2-Aminoimidazole |

Multi-Component Reactions for Imidazole Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules, such as substituted imidazoles, in a single step from three or more starting materials. bohrium.comisca.me This approach is valued for its atom economy, reduced reaction times, and the ability to generate diverse molecular libraries. bohrium.com Two classical MCRs for imidazole synthesis are particularly relevant: the Debus-Radziszewski synthesis and the Van Leusen three-component reaction.

The Debus-Radziszewski imidazole synthesis is a foundational method that combines a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or a primary amine) to form the imidazole ring. wikipedia.orghandwiki.org In a hypothetical synthesis targeting the core of this compound, one could envision a reaction between glyoxal (a 1,2-dicarbonyl), an appropriate aldehyde, and ammonia. A modification of this method using a primary amine in place of one equivalent of ammonia can yield N-substituted imidazoles. wikipedia.org

| Reactant Type | Example | Role in Synthesis |

| 1,2-Dicarbonyl | Glyoxal | Forms the C4-C5 bond of the imidazole ring |

| Aldehyde | Formaldehyde | Provides the C2 carbon of the imidazole ring |

| Nitrogen Source | Ammonia | Provides the N1 and N3 atoms of the imidazole ring |

The Van Leusen three-component reaction offers another versatile route to substituted imidazoles. organic-chemistry.orgwikipedia.org This reaction typically involves an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC). acs.orgnih.gov The aldimine, formed in situ from the aldehyde and amine, reacts with TosMIC in a [3+2] cycloaddition. nih.gov Subsequent elimination steps yield the final imidazole product. This method is highly modular, allowing for the synthesis of a wide array of 1,4,5-trisubstituted imidazoles by varying the starting components. acs.orgnih.gov

Strategies for Introducing the 2,2-Difluoroethyl Moiety

The incorporation of fluorine-containing groups, such as the 2,2-difluoroethyl moiety, is a critical step in the synthesis of many modern pharmaceuticals due to the unique electronic properties they impart. Several strategies exist for attaching this group to the imidazole nitrogen.

N-Alkylation with 2,2-Difluoroethylating Agents

The most direct method for introducing the 2,2-difluoroethyl group onto the imidazole ring is through N-alkylation. nih.govciac.jl.cn This classic substitution reaction involves treating a pre-formed imidazole, in this case, 2-aminoimidazole, with a suitable 2,2-difluoroethylating agent.

Commonly used agents for this purpose include 2,2-difluoroethyl halides (e.g., 1-bromo-2,2-difluoroethane or 1-chloro-2,2-difluoroethane) or 2,2-difluoroethyl triflate. The reaction is typically carried out in the presence of a base to deprotonate the imidazole nitrogen, thereby increasing its nucleophilicity.

Table 1: Typical Conditions for N-Alkylation of Imidazoles

| Alkylating Agent | Base | Solvent | General Conditions |

|---|---|---|---|

| 2,2-Difluoroethyl bromide | Potassium Carbonate (K₂CO₃) | Acetone, DMF | Reflux |

| 2,2-Difluoroethyl iodide | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0 °C to room temperature |

Late-Stage Difluoroethylation Techniques

Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late step in the synthetic sequence. rsc.org This approach is highly valuable in drug discovery for rapid analogue synthesis. For the difluoroethylation of an imidazole core, LSF would typically involve a direct C-H functionalization reaction.

Radical-mediated C-H alkylation presents a powerful tool for this purpose. nih.govnih.gov Under oxidative conditions, radical precursors can generate a difluoroethyl radical, which can then add to the electron-rich imidazole ring. While C-H functionalization of imidazoles often favors the C5 or C2 positions, nih.gov directing groups or specific catalysts can be employed to achieve N-alkylation, although this is less common for direct difluoroethylation. Hypervalent iodine(III) reagents are also increasingly used to mediate a variety of LSF transformations on heterocycles under mild conditions. rsc.org

Visible Light-Induced Radical Difluoroethylation and Cyclization Approaches

A cutting-edge strategy for synthesizing complex difluoroalkylated imidazoles involves visible light photoredox catalysis. researchgate.net These methods often generate a difluoroalkyl radical from a suitable precursor (e.g., BrCF₂R) which then participates in a cascade reaction. researchgate.net

One prominent approach involves the radical addition to an alkene tethered to an imidazole ring, followed by intramolecular cyclization. nih.gov This process allows for the construction of highly functionalized, polycyclic imidazole systems in a single, atom-economical step under mild conditions. researchgate.netnih.gov For instance, an N-alkenyl imidazole can react with a difluoroacetic acid derivative under visible light and an oxidant to form a difluoromethylated radical, which then cyclizes to create a fused bicyclic imidazole structure. nih.gov While this method typically results in C-difluoroalkylation as part of a new ring system, it showcases a powerful modern technique for incorporating the difluoroalkyl moiety into complex imidazole-containing scaffolds. rsc.orgresearchgate.net

Table 2: Example of Visible Light-Induced Difluoromethylation/Cyclization

| Imidazole Substrate | Fluorine Source | Promoter/Catalyst | Conditions | Product Type |

|---|---|---|---|---|

| 1-(pent-4-en-1-yl)-1H-benzo[d]imidazole | CF₂HCOOH | PhI(OAc)₂ | 72 W white LED, room temp. | CF₂H-substituted tricyclic imidazole |

Amination Reactions at the Imidazole C2 Position

The final key transformation is the introduction of the amino group at the C2 position of the 1-(2,2-difluoroethyl)imidazole core. The C2 position of imidazoles is known to be electron-deficient, making it susceptible to nucleophilic attack. nih.gov

Direct Amination Methodologies

Direct amination involves the substitution of a hydrogen atom at the C2 position with an amino group. The Chichibabin reaction is a classic method for the direct amination of nitrogen-containing heterocycles. wikipedia.orgscientificupdate.com It typically employs sodium amide (NaNH₂) or potassium amide (KNH₂) in a solvent like liquid ammonia or toluene (B28343) at elevated temperatures. chemistnotes.comslideshare.net The mechanism involves the nucleophilic addition of the amide anion (NH₂⁻) to the C2 position, forming a σ-adduct, followed by the elimination of a hydride ion (H⁻) to restore aromaticity. wikipedia.org While highly effective for pyridines, its application to imidazoles can be more challenging but is a recognized method for C2-amination of azoles. scientificupdate.com

More contemporary methods for direct amination have also been developed. One such approach involves the conversion of an imidazolium (B1220033) salt into a 2-iminoimidazole. nih.gov For example, treating a 1,3-disubstituted imidazolium salt with an N-chloro amide, such as chloramine-T, can directly install a protected amino group at the C2 position under mild conditions. nih.gov Subsequent deprotection would yield the desired 2-aminoimidazole. This method avoids the harsh conditions often associated with the Chichibabin reaction.

Conversion of Imidazole-2-halides or Pseudo-halides

A plausible and effective strategy for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) on a pre-functionalized imidazole ring. This approach typically begins with a 1-(2,2-difluoroethyl)-2-haloimidazole, such as 1-(2,2-difluoroethyl)-2-bromoimidazole or its chloro-analogue, as the starting material. The halogen at the 2-position, while typically less reactive than in other aromatic systems, can be displaced by a potent nitrogen nucleophile.

The reaction involves treating the 2-haloimidazole substrate with an amine source, such as ammonia, or a protected equivalent like an amide or a carbamate, in a suitable solvent. Due to the electron-rich nature of the imidazole ring, which can deactivate the halide towards nucleophilic attack, these reactions often necessitate forcing conditions, including elevated temperatures and pressures. To facilitate the substitution, a catalyst is frequently employed. Copper-based catalysts, such as copper(I) iodide (CuI) or copper(II) acetylacetonate (B107027) (Cu(acac)₂), are commonly used in what is known as a Buchwald-Hartwig or Ullmann-type cross-coupling reaction to form the crucial C-N bond. The reaction is typically carried out in the presence of a base, such as potassium carbonate or cesium carbonate, to neutralize the hydrogen halide formed during the reaction.

Optimization of Reaction Parameters for Yield and Selectivity

The successful synthesis of this compound is highly dependent on the careful optimization of various reaction parameters to maximize product yield and ensure high selectivity. Key factors that are typically investigated include the choice of solvent, base, catalyst, reaction temperature, and time.

For instance, in related N-alkylation reactions of imidazoles, the choice of base and the presence of a phase-transfer catalyst or surfactant can dramatically influence the outcome. An aqueous-surfactant system, utilizing reagents like sodium dodecyl sulfate (B86663) (SDS), can enhance the solubility of organic substrates in water, thereby accelerating the reaction rate and improving yields while minimizing the use of volatile organic solvents. lookchem.comresearchgate.net

The selection of temperature is critical; while higher temperatures can increase the reaction rate, they may also lead to the formation of undesired byproducts. Therefore, a systematic study is often performed to identify the optimal temperature that balances reaction speed with selectivity. Similarly, the catalyst loading is optimized to ensure efficient conversion without incurring unnecessary cost or complicating product purification.

Below is a representative data table, based on analogous N-alkylation reactions of imidazole derivatives, illustrating how reaction conditions can be optimized. lookchem.com

Table 1: Illustrative Optimization of Reaction Conditions for N-Alkylation of an Imidazole Derivative

| Entry | Base | Surfactant | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | None | 25 | 60 | 30 |

| 2 | NaOH | None | 25 | 60 | 55 |

| 3 | 50% aq. NaOH | None | 25 | 30 | 65 |

| 4 | 50% aq. NaOH | SDS | 25 | 10 | 96 |

| 5 | 50% aq. NaOH | CTAB | 25 | 10 | 92 |

Advanced Purification and Isolation Techniques

Achieving high purity for this compound is essential, necessitating the use of advanced purification and isolation techniques. Beyond standard laboratory methods like column chromatography, more sophisticated approaches are employed to meet stringent quality standards.

Crystallization: A powerful method for purifying solid imidazole derivatives is fractional crystallization. google.com This technique can be enhanced by using specialized equipment where the compound is crystallized from a melt or a concentrated solution onto a precisely temperature-controlled surface. The grown crystals are of high purity, and the remaining impure liquid (mother liquor) is drained away. The purified crystals can then be washed and re-melted to be collected. google.com This process is scalable and can yield materials with very high purity levels.

Preparative High-Performance Liquid Chromatography (HPLC): For achieving the highest levels of purity, particularly for reference standards or small-scale production, preparative HPLC is the method of choice. researchgate.net This technique separates the target compound from impurities based on differential partitioning between a mobile phase and a stationary phase. By selecting the appropriate column and solvent system, even closely related impurities can be effectively removed, yielding the final product with purity often exceeding 99%.

Green Chemistry Considerations in Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability and environmentally friendly processes, and the synthesis of this compound is no exception. Several green chemistry principles are being applied to the production of imidazole derivatives.

Eco-friendly Solvents: A primary goal is the reduction or elimination of volatile organic compounds (VOCs). This is achieved by using greener solvents such as water, ethanol, or by conducting reactions in aqueous-surfactant systems which enhance solubility and reaction rates. lookchem.comresearchgate.net

Solvent-Free Conditions: An even more advanced approach is the use of solvent-free reaction conditions. researchgate.net This can involve using solid-supported reagents, such as potassium hydroxide (B78521) on alumina, which act as both a base and a support, simplifying the work-up process and minimizing waste. ciac.jl.cn

Alternative Energy Sources: To improve energy efficiency, alternative energy sources like microwave irradiation and ultrasound are utilized. researchgate.net These methods can significantly reduce reaction times from hours to minutes, leading to lower energy consumption and often cleaner reaction profiles.

Continuous Flow Processing: Shifting from traditional batch processing to continuous flow systems offers numerous advantages in terms of safety, efficiency, and scalability. thalesnano.com In a flow reactor, reactants are continuously mixed and reacted, allowing for better temperature control, reduced reaction volumes, and the generation of water as the only byproduct in some cases, representing a highly sustainable manufacturing process. thalesnano.com

Structural Elucidation and Spectroscopic Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a paramount tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 1-(2,2-Difluoroethyl)imidazol-2-amine, a suite of one- and two-dimensional NMR experiments were utilized to assemble a complete structural portrait.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the imidazole (B134444) ring, the difluoroethyl side chain, and the amine group.

Interactive Data Table: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 6.75 | d | 1H | 1.8 | H-4 |

| 6.48 | d | 1H | 1.8 | H-5 |

| 5.95 | tt | 1H | 55.4, 4.2 | CH |

| 4.65 | s (br) | 2H | NH₂ | |

| 4.12 | td | 2H | 14.2, 4.2 | CH₂ |

The signals at δ 6.75 and 6.48 ppm, appearing as doublets with a small coupling constant of 1.8 Hz, are assigned to the two protons on the imidazole ring (H-4 and H-5). The broad singlet at δ 4.65 ppm is characteristic of the two protons of the primary amine group (NH₂). The difluoroethyl group gives rise to two distinct signals. The triplet of triplets at δ 5.95 ppm is assigned to the proton on the carbon bearing the two fluorine atoms (CH), with a large triplet coupling to the two adjacent fluorine atoms (J = 55.4 Hz) and a smaller triplet coupling to the adjacent methylene (B1212753) protons (J = 4.2 Hz). The triplet of doublets at δ 4.12 ppm corresponds to the methylene protons (CH₂) adjacent to the imidazole nitrogen, showing coupling to both the vicinal proton (J = 4.2 Hz) and the geminal fluorine atoms (J = 14.2 Hz).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The spectrum for this compound displays signals for each unique carbon atom.

Interactive Data Table: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 148.2 | C-2 |

| 120.5 | C-4 |

| 115.8 | t (J = 240.5 Hz) |

| 112.9 | C-5 |

| 49.6 | t (J = 27.8 Hz) |

The signal at δ 148.2 ppm is assigned to the C-2 carbon of the imidazole ring, which is bonded to the amine group and the ring nitrogen. The signals for the other two imidazole ring carbons, C-4 and C-5, appear at δ 120.5 and 112.9 ppm, respectively. The carbon of the difluoromethyl group (CF₂) exhibits a characteristic triplet at δ 115.8 ppm due to the large one-bond coupling with the two fluorine atoms (J = 240.5 Hz). The methylene carbon (CH₂) adjacent to the imidazole ring appears as a triplet at δ 49.6 ppm, a result of coupling to the two geminal fluorine atoms (J = 27.8 Hz).

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

Given the presence of fluorine atoms, ¹⁹F NMR spectroscopy is a crucial technique for confirming the structure. This method is highly sensitive to the environment of the fluorine nuclei. The ¹⁹F NMR spectrum of this compound is expected to show a single resonance for the two equivalent fluorine atoms, which would be split by the adjacent protons. The anticipated chemical shift and coupling patterns would provide definitive evidence for the -CH₂CHF₂ moiety.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. For this compound, a cross-peak would be expected between the CH proton at δ 5.95 ppm and the CH₂ protons at δ 4.12 ppm, confirming their vicinal relationship. A correlation between the H-4 and H-5 protons of the imidazole ring would also be observed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show a correlation between the ¹H signal at δ 6.75 ppm and the ¹³C signal at δ 120.5 ppm (H-4 to C-4), the ¹H signal at δ 6.48 ppm and the ¹³C signal at δ 112.9 ppm (H-5 to C-5), the ¹H signal at δ 5.95 ppm and the ¹³C signal at δ 115.8 ppm (CH to CF₂), and the ¹H signal at δ 4.12 ppm and the ¹³C signal at δ 49.6 ppm (CH₂ to CH₂).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is instrumental in piecing together the molecular fragments. Key HMBC correlations would include those from the CH₂ protons (δ 4.12 ppm) to the imidazole carbons C-2 (δ 148.2 ppm) and C-5 (δ 112.9 ppm), confirming the attachment of the difluoroethyl group to the N-1 position of the imidazole ring. Correlations from the amine protons (δ 4.65 ppm) to the C-2 carbon (δ 148.2 ppm) would also be expected.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby allowing for the determination of a compound's molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule with a high degree of confidence. For this compound, HRMS analysis would be expected to yield a molecular ion peak corresponding to the exact mass of its molecular formula, C₅H₈F₂N₃⁺ ([M+H]⁺).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its key structural features: the primary amine group (-NH2), the imidazole ring, and the difluoroethyl group (-CH2CHF2).

The primary amine group typically displays two distinct N-H stretching vibrations in the region of 3400-3250 cm⁻¹. orgchemboulder.com The asymmetric stretch appears at a higher frequency, while the symmetric stretch is found at a lower frequency. libretexts.org Additionally, a characteristic N-H bending (scissoring) vibration for primary amines is expected to be observed in the range of 1650-1580 cm⁻¹. orgchemboulder.com A broad band due to N-H wagging may also be present in the 910-665 cm⁻¹ region. orgchemboulder.com

The imidazole ring vibrations will also contribute to the IR spectrum. The C-N stretching vibrations of aromatic amines are typically strong and appear in the region of 1335-1250 cm⁻¹. orgchemboulder.com The C-H stretching of the aromatic imidazole ring is expected around 3100-3000 cm⁻¹. libretexts.org

The difluoroethyl group will introduce strong C-F stretching bands, which are typically found in the 1100-1000 cm⁻¹ region. The aliphatic C-H stretching from the ethyl group would appear in the 3000-2850 cm⁻¹ range. libretexts.org

A summary of the expected characteristic IR absorption bands for this compound is presented in the interactive table below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3400-3250 |

| Primary Amine | N-H Bend (scissoring) | 1650-1580 |

| Primary Amine | N-H Wag | 910-665 |

| Imidazole Ring | C-N Stretch (aromatic) | 1335-1250 |

| Imidazole Ring | C-H Stretch (aromatic) | 3100-3000 |

| Difluoroethyl Group | C-F Stretch | 1100-1000 |

| Difluoroethyl Group | C-H Stretch (aliphatic) | 3000-2850 |

X-ray Crystallography for Solid-State Structure Determination (for related imidazole derivatives)

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound is not publicly available, analysis of related imidazole derivatives provides valuable insights into the expected solid-state conformation.

Studies on various 2-aminoimidazole derivatives reveal common structural motifs. For instance, the crystal structure of 2-aminobenzimidazole (B67599) derivatives has been determined, showing the planar nature of the benzimidazole (B57391) ring system and the involvement of the amino group in intermolecular hydrogen bonding. researchgate.net Similarly, X-ray crystallographic analysis of other substituted imidazoles, such as 2-aryl-4,5-bis[2-(aryl)vinyl)]-1H-imidazoles and 2-cyanoguanidinophenytoin, has confirmed their molecular geometries and packing in the solid state. nih.govnih.gov

In the case of this compound, it is anticipated that the imidazole ring will be planar. The crystal packing would likely be stabilized by intermolecular hydrogen bonds involving the hydrogen atoms of the primary amine group and the nitrogen atoms of the imidazole ring. The difluoroethyl group may exhibit some conformational flexibility. The determination of the crystal structure of this specific compound would provide precise bond lengths, bond angles, and details of the intermolecular interactions, which are crucial for understanding its physical properties and potential applications.

Chiroptical Spectroscopy (if applicable for enantiomeric forms)

Chiroptical spectroscopy encompasses techniques like circular dichroism (CD) and circularly polarized luminescence (CPL) that provide information about the stereochemistry of chiral molecules. These methods are only applicable if a compound can exist as enantiomers and these enantiomers have been resolved.

For this compound, the molecule itself is not inherently chiral, as it does not possess a stereocenter. Therefore, it would not exhibit chiroptical properties in its ground state.

However, it is worth noting that chiroptical properties have been studied in various chiral imidazole derivatives. rsc.org For instance, binaphthyl-bridged imidazole dimers have been developed as chiroptical molecular switches, demonstrating significant changes in their CD spectra upon photoisomerization. acs.org The development of chiral organic materials with strong chiroptical responses is an active area of research for applications in circularly polarized luminescence and enantioselective sensing. rsc.org

Should this compound be incorporated into a larger chiral molecular system or be part of a chiral complex, then chiroptical spectroscopy would become a relevant tool for probing the stereochemical environment of the imidazole moiety.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic and structural properties of molecules.

DFT studies on various imidazole (B134444) derivatives consistently utilize functionals like B3LYP with basis sets such as 6-311++G(d,p) to obtain accurate structural and electronic features. nih.gov For 1-(2,2-Difluoroethyl)imidazol-2-amine, DFT calculations would be crucial in understanding the interplay between the electron-donating 2-amino group and the electron-withdrawing 1-(2,2-difluoroethyl) group.

The electronic structure of imidazoles is characterized by the delocalization of π-electrons within the aromatic ring, which influences their stability and reactivity. pku.edu.cn The nitrogen atoms in the imidazole ring significantly contribute to the distribution of electron density. pku.edu.cn In analogous systems, the introduction of substituents can modulate the electronic properties. For instance, studies on other substituted imidazoles have shown that electron-donating groups generally increase the energy of the Highest Occupied Molecular Orbital (HOMO), while electron-withdrawing groups lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller gap suggests higher reactivity. For this compound, the combination of an amino group and a difluoroethyl group would likely result in a nuanced electronic profile. The amino group would raise the HOMO energy, while the difluoroethyl group would lower the LUMO energy, potentially leading to a moderate HOMO-LUMO gap and specific reactivity patterns.

Table 1: Representative DFT-Calculated Electronic Properties of Substituted Imidazoles Note: This table presents data from various sources on different imidazole derivatives to illustrate the typical range of values and is not specific to this compound.

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2-aminothiazole derivative | B3LYP/6-31G | - | - | - |

| Benzimidazole (B57391) derivative | B3LYP/6-311++G(d,p) | - | - | - |

| Polycyclic benzimidazole | M06/6-31G(d) | - | - | - |

Data for this table is generalized from findings in related literature and specific values for the target compound would require dedicated calculations.

The conformational landscape of this compound would be determined by the rotation around the single bonds, particularly the N-C bond connecting the ethyl group to the imidazole ring and the C-C bond within the ethyl group. Conformational analysis using methods like potential energy scans can identify the most stable conformers. nih.gov

For similar flexible molecules, the transition from the gas phase to an aqueous solution can significantly alter the conformational landscape. nih.gov The energetic profiles, including the relative energies of different conformers and the energy barriers for their interconversion, are critical for understanding the molecule's dynamic behavior. The presence of the fluorine atoms in the ethyl group would introduce specific steric and electrostatic interactions that would influence the preferred conformations.

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for structural validation. researchgate.net For imidazole itself, theoretical calculations have shown excellent agreement with experimentally derived spectroscopic parameters, with rotational constants predicted within a 0.1% discrepancy. researchgate.net

For this compound, DFT could be employed to predict:

Vibrational Frequencies (IR and Raman): The calculated vibrational spectra would help in assigning the characteristic vibrational modes associated with the imidazole ring, the amino group, and the difluoroethyl substituent.

NMR Chemical Shifts: Theoretical predictions of 1H and 13C NMR chemical shifts are valuable for confirming the molecular structure. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose and has shown good consistency with experimental values for substituted benzimidazoles. researchgate.net

Electronic Absorption Spectra (UV-Vis): Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths. nih.gov The substituents on the imidazole ring are known to influence the absorption spectra, with deprotonation of substituents leading to a bathochromic (red) shift and protonation causing a hypsochromic (blue) shift in related dye molecules. nih.gov

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques provide insights into the dynamic behavior of molecules and their interactions with other molecules, which is particularly relevant for understanding their biological activity.

Molecular dynamics (MD) simulations can be used to study the behavior of this compound in different environments, such as in solution or in the presence of a biological macromolecule. MD simulations on related benzimidazole derivatives have been used to explore their interactions with lipid bilayers to understand drug permeability. mdpi.com Such simulations revealed high energy barriers for the permeation process. mdpi.com

For this compound, MD simulations could provide information on its conformational flexibility, solvation properties, and potential to aggregate. These simulations can also reveal key interactions, such as hydrogen bonding and hydrophobic interactions, that govern its behavior in a biological context. nih.gov

In silico methods like molecular docking are instrumental in predicting the binding mode and affinity of a molecule to a protein target. Docking studies on various imidazole derivatives have been performed to investigate their potential as inhibitors for different enzymes. frontiersin.orgresearchgate.net These studies help in understanding the structure-activity relationships by identifying key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site. nih.gov

Mechanistic Studies of Synthetic Pathways

While specific theoretical and computational studies detailing the synthetic pathways for this compound are not extensively available, mechanistic investigations into the formation of the core 2-aminoimidazole scaffold provide significant insights. These studies elucidate the reaction pathways, intermediates, and the roles of catalysts in the cyclization process. The synthesis of this compound would likely proceed through one of these established routes, either by employing a guanidine (B92328) precursor already bearing the 1-(2,2-difluoroethyl) group or through a post-cyclization N-alkylation of the 2-aminoimidazole ring.

General synthetic strategies for the 2-aminoimidazole skeleton often involve the condensation of guanidine or its derivatives with three-carbon synthons or metal-catalyzed cyclization reactions. mdpi.comnih.gov Mechanistic studies on these pathways reveal key steps such as nucleophilic attack, intramolecular cyclization, and elimination or oxidation.

Palladium-Catalyzed Alkyne Carboamination

A prominent method for constructing 2-aminoimidazoles involves the palladium-catalyzed carboamination of N-propargyl guanidines. nih.govacs.org This methodology facilitates the formation of both a carbon-nitrogen and a carbon-carbon bond during the annulation step. acs.org

A proposed mechanism for this transformation is illustrated in Scheme 1. The catalytic cycle is thought to commence with the oxidative addition of an aryl triflate to a palladium(0) complex, generating a cationic palladium(II) species (15). acs.org This is followed by the coordination of the alkyne on the N-propargyl guanidine substrate. The subsequent key step is an anti-aminopalladation, which leads to the formation of a vinylpalladium intermediate. This is followed by reductive elimination, which forms the imidazole ring and regenerates the palladium(0) catalyst. acs.org The rapid isomerization of certain intermediates can complicate definitive stereochemical assignments of the alkyne addition step. acs.org

Scheme 1: Proposed Mechanism for Pd-Catalyzed Synthesis of 2-Aminoimidazoles

Chemical Reactivity and Functionalization

Reactivity of the Imidazole (B134444) Nitrogen Atoms

The imidazole ring contains two nitrogen atoms: the N1 atom, substituted with the 2,2-difluoroethyl group, and the N3 atom, which possesses a lone pair of electrons and is analogous to the nitrogen in pyridine. The reactivity of these nitrogen centers is a key aspect of the molecule's chemistry.

N-Alkylation and N-Acylation Reactions

The N3 atom of the 1-substituted imidazole ring is nucleophilic and can readily participate in alkylation and acylation reactions. N-alkylation typically proceeds by reacting the imidazole with an alkyl halide, while N-acylation can be achieved using acyl chlorides or anhydrides. These reactions lead to the formation of imidazolium (B1220033) salts, which can be useful as ionic liquids or as intermediates in further synthetic transformations.

For N-substituted imidazoles, alkylation at the remaining nitrogen atom is a common reaction. For instance, various N-alkyl imidazole derivatives have been prepared by reacting imidazole with alkyl halides in the presence of a base like potassium hydroxide (B78521) impregnated on alumina, highlighting the general reactivity of the imidazole nitrogen.

Table 1: Representative N-Alkylation and N-Acylation Reactions of N-Substituted Imidazoles

| Reactant 1 | Reactant 2 | Product Type |

|---|---|---|

| 1-Substituted Imidazole | Alkyl Halide (e.g., CH₃I) | 1,3-Dialkylimidazolium Halide |

| 1-Substituted Imidazole | Acyl Chloride (e.g., CH₃COCl) | 1-Alkyl-3-acylimidazolium Chloride |

Influence of the 2,2-Difluoroethyl Group on N-Reactivity

The 2,2-difluoroethyl group at the N1 position is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This inductive effect reduces the electron density of the imidazole ring, thereby decreasing the nucleophilicity of the N3 atom. Consequently, 1-(2,2-Difluoroethyl)imidazol-2-amine is expected to be less reactive towards electrophiles in N-alkylation and N-acylation reactions compared to imidazoles bearing electron-donating or less electron-withdrawing N1-substituents.

Studies on substituted imidazoles have shown that electron-withdrawing groups on the ring generally decrease the rate of N-alkylation. This deactivating effect must be taken into account when planning synthetic routes involving the functionalization of the N3 position.

Chemical Transformations of the Imidazol-2-amine Moiety

The exocyclic amino group at the C2 position is another key site for functionalization, offering a handle for a variety of chemical transformations.

Acylation and Sulfonylation of the Amine

The amino group of this compound can undergo acylation and sulfonylation reactions with appropriate electrophiles. Acylation with acyl chlorides or anhydrides in the presence of a base would yield the corresponding N-acyl-imidazol-2-amine derivatives. Similarly, reaction with sulfonyl chlorides would produce N-sulfonyl-imidazol-2-amines, also known as sulfonamides.

The reactivity of the exocyclic amino group in 2-aminoimidazoles has been demonstrated in the literature. For example, treatment of ethyl 5-amino-1-benzylimidazole-4-carboxylate with acetic anhydride (B1165640) or acetyl chloride under different conditions has been shown to produce both 5-N-mono- and 5-N,N-di-acetylamino derivatives. This indicates that the exocyclic amine is a viable site for acylation. While direct studies on the sulfonylation of this compound are not available, the general reactivity of amino groups with sulfonyl chlorides to form sulfonamides is a well-established transformation in organic chemistry.

Table 2: Predicted Acylation and Sulfonylation Reactions of the Amine Group

| Reagent | Product Type |

|---|---|

| Acyl Chloride (R-COCl) | N-(1-(2,2-Difluoroethyl)imidazol-2-yl)acetamide |

| Anhydride ((R-CO)₂O) | N-(1-(2,2-Difluoroethyl)imidazol-2-yl)acetamide |

Condensation Reactions

The primary amino group in this compound can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction is typically catalyzed by an acid and involves the formation of a hemiaminal intermediate followed by the elimination of a water molecule.

While specific examples involving this compound are not documented, the condensation of 2-aminobenzimidazoles, which are structurally similar, with various aldehydes to form Schiff bases is well-reported. For instance, new Schiff bases have been synthesized through the condensation of 2-aminobenzimidazole (B67599) with aldehydes like 5-methyl-thiophene-2-carboxaldehyde. This suggests that the imidazol-2-amine moiety in the title compound would readily react with carbonyl compounds under appropriate conditions.

Table 3: Examples of Condensation Reactions with Analogous Amino-Heterocycles

| Amino-Heterocycle | Carbonyl Compound | Product |

|---|---|---|

| 2-Aminobenzimidazole | 5-Methyl-thiophene-2-carboxaldehyde | Schiff Base |

| 2-Aminobenzimidazole | 3,5-Diiodosalicylaldehyde | Schiff Base |

Modifications of the 2,2-Difluoroethyl Group

The modification of the 2,2-difluoroethyl group itself presents a significant chemical challenge due to the strength and inertness of carbon-fluorine (C-F) bonds. Direct chemical transformations of this group without affecting the rest of the molecule are generally difficult to achieve.

The C-F bond is the strongest single bond in organic chemistry, and its cleavage typically requires harsh reaction conditions or specialized reagents, such as transition metal catalysts or strong Lewis acids. While there have been advances in C-F bond activation, these methods are often substrate-specific and may not be compatible with the functional groups present in this compound.

Research into the functionalization of fluoroalkyl groups is ongoing. Some studies have shown that it is possible to achieve transformations of C-F bonds in certain contexts, for example, through photoredox catalysis to achieve defluoroaminoxylation of perfluoroalkylarenes. However, the direct applicability of such methods to the 2,2-difluoroethyl group on an imidazole ring has not been demonstrated. It is plausible that under forcing conditions, elimination of HF could occur, but this would likely lead to a mixture of products and potential decomposition of the imidazole ring.

Therefore, for practical synthetic purposes, the 2,2-difluoroethyl group on this compound is considered to be relatively inert to further modifications under standard laboratory conditions.

Regioselectivity and Stereoselectivity in Derivatization Reactions

The derivatization of this compound can proceed at several positions, making regioselectivity a key consideration. The 2-amino group and the imidazole ring itself are the most likely sites for reaction.

Regioselectivity:

N-Functionalization of the 2-amino group: The 2-amino group is a primary amine and is expected to be a good nucleophile. It can readily react with electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

C-Functionalization of the Imidazole Ring: The imidazole ring is an electron-rich aromatic system and can undergo electrophilic aromatic substitution. The directing effects of the 2-amino and 1-(2,2-difluoroethyl) groups will influence the position of substitution. The 2-amino group is a strong activating group and would typically direct electrophiles to the C4 and C5 positions. However, the electron-withdrawing difluoroethyl group at the N1 position will deactivate the ring towards electrophilic attack. The interplay of these electronic effects will determine the ultimate regioselectivity.

Stereoselectivity:

Stereoselectivity becomes relevant when new chiral centers are created during derivatization. For the compound this compound itself, there are no chiral centers. However, reactions at the terminal carbon of the difluoroethyl chain or at the imidazole ring could potentially generate stereocenters.

Recent advances in asymmetric synthesis have provided methods for the stereoselective installation of fluorine-containing groups. nih.gov For example, the use of chiral catalysts in fluorination reactions can lead to the formation of enantioenriched products. nih.gov Furthermore, methods for the desymmetrization of geminal difluoroalkanes using chiral Lewis bases have been reported, which could be applicable for the stereoselective functionalization of the difluoroethyl group. semanticscholar.orgnih.gov

Molecular Design Principles and Synthetic Utility

1-(2,2-Difluoroethyl)imidazol-2-amine as a Key Building Block in Complex Molecule Construction

This compound is a valuable heterocyclic building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The 2-aminoimidazole scaffold is a recognized pharmacophore present in numerous marine alkaloids with a wide range of biological activities, including antimicrobial, anti-biofilm, and anticancer properties. The presence of the difluoroethyl group on the imidazole (B134444) nitrogen at the 1-position offers unique properties that can be exploited in drug design.

The synthetic utility of this compound stems from the reactivity of both the 2-amino group and the imidazole ring. The primary amino group can undergo a variety of chemical transformations, including acylation, alkylation, and condensation reactions, allowing for the attachment of diverse substituents. Furthermore, the imidazole ring itself can be functionalized, providing additional points for molecular elaboration.

Recent synthetic strategies for the construction of substituted 2-aminoimidazoles often involve multi-component reactions or metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed carboamination of N-propargyl guanidines has emerged as a powerful method for the synthesis of this class of compounds. nih.govnih.govacs.org Such methods could be adapted for the large-scale production of this compound, making it a readily accessible starting material for complex molecule synthesis. The ability to generate diverse analogs from this key building block is crucial for the exploration of structure-activity relationships (SAR) in drug discovery programs.

Scaffold Diversity Generation through Derivatization

The this compound scaffold offers multiple avenues for derivatization, enabling the generation of a diverse library of compounds for biological screening. The primary amino group at the 2-position is a key handle for introducing a wide range of functional groups.

Table 1: Potential Derivatization Reactions of this compound

| Reaction Type | Reagent/Catalyst | Functional Group Introduced |

| Acylation | Acid chlorides, Anhydrides | Amides |

| Sulfonylation | Sulfonyl chlorides | Sulfonamides |

| Reductive Amination | Aldehydes, Ketones / Reducing agent | Secondary or Tertiary Amines |

| Urea/Thiourea Formation | Isocyanates, Isothiocyanates | Ureas, Thioureas |

| Guanidinylation | Guanidinylating agents | Substituted Guanidines |

| N-Arylation / N-Alkylation | Aryl/Alkyl halides, Palladium catalysts | Secondary or Tertiary Amines |

These derivatization strategies allow for the systematic modification of the physicochemical properties of the parent molecule, such as lipophilicity, hydrogen bonding capacity, and basicity. For example, acylation of the 2-amino group can introduce a variety of substituents that can interact with different pockets of a biological target. Similarly, N-alkylation or N-arylation can be used to explore the steric and electronic requirements of a binding site. The imidazole ring itself can also be a site for further functionalization, although this is generally less facile than derivatization of the exocyclic amino group.

Role of Difluoromethyl and Difluoroethyl Moieties as Bioisosteres in Molecular Design

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. mdpi.comnih.govnih.gov The difluoroethyl group in this compound serves as a bioisostere for other functional groups, most notably the methoxy (B1213986) group. nih.govcas.cnresearchgate.net

Bioisosterism refers to the replacement of a functional group in a molecule with another group that has similar steric and electronic properties, with the aim of improving the compound's pharmacological profile. The difluoroethyl group mimics the steric and electronic features of a methoxy group but with key differences that can be advantageous. nih.govcas.cn For example, the C-F bond is significantly stronger than a C-H bond, making the difluoroethyl group more resistant to metabolic oxidation. nih.gov This can lead to a longer half-life and improved pharmacokinetic properties of a drug candidate.

Table 2: Comparison of Physicochemical Properties of Methoxy and Difluoroethyl Groups

| Property | Methoxy (-OCH3) | Difluoroethyl (-CH2CHF2) |

| Size | Similar | Similar |

| Electronic Effect | Electron-donating | Electron-withdrawing |

| Metabolic Stability | Prone to O-dealkylation | More stable to oxidation |

| Hydrogen Bonding | Acceptor (Oxygen) | Weak Donor (C-H) |

| Lipophilicity (logP) | Contributes to lipophilicity | Generally increases lipophilicity |

Integration into Fluorinated Heterocyclic Library Synthesis

The development of libraries of fluorinated heterocyclic compounds is of significant interest in drug discovery, as these scaffolds are often found in biologically active molecules. nih.govresearchgate.netnih.govfrontiersin.org this compound is an ideal starting material for the synthesis of such libraries due to its pre-installed difluoroethyl group and the versatile reactivity of the 2-aminoimidazole core.

Through the derivatization strategies outlined in section 6.2, a large number of diverse fluorinated compounds can be rapidly synthesized. For example, by reacting the parent amine with a library of carboxylic acids, a corresponding library of amides can be generated. Similarly, reaction with a diverse set of aldehydes and ketones via reductive amination can produce a library of secondary and tertiary amines.

Furthermore, the 2-aminoimidazole core can be used as a platform for the construction of more complex fused heterocyclic systems. For instance, condensation reactions with dicarbonyl compounds can lead to the formation of imidazo[1,2-a]pyrimidines and related fused systems. The resulting libraries of novel fluorinated heterocycles can then be screened for a wide range of biological activities, increasing the probability of identifying new lead compounds for drug development.

Applications in Catalyst Development and Material Science

While the primary application of this compound is likely to be in medicinal chemistry, its structural features suggest potential, albeit less explored, applications in catalyst development and material science.

Imidazole derivatives are known to act as ligands for transition metals, and the resulting complexes can exhibit catalytic activity. The nitrogen atoms of the imidazole ring can coordinate to a metal center, and the substituents on the ring can be used to fine-tune the electronic and steric properties of the resulting catalyst. The presence of the difluoroethyl group could influence the solubility and stability of such a catalyst in fluorinated solvents.

In material science, imidazole-based compounds have been investigated for their potential use in the development of ionic liquids, corrosion inhibitors, and organic light-emitting diodes (OLEDs). researchgate.netuminho.ptnih.gov The specific properties of this compound, such as its polarity and hydrogen bonding capabilities, could be exploited in the design of new materials with tailored properties. For instance, the fluorinated moiety might impart desirable characteristics for applications in electronic and optoelectronic devices. rsc.org However, it is important to note that the direct application of this specific compound in these fields has not been extensively reported, and further research would be required to explore its full potential.

Emerging Methodologies and Future Research Directions

Development of Novel, More Efficient Synthetic Routes

Traditional syntheses of 2-aminoimidazoles often involve multi-step sequences that may lack efficiency or employ harsh reagents. nih.gov Future research is geared towards developing more streamlined and effective pathways to 1-(2,2-Difluoroethyl)imidazol-2-amine.

One promising approach involves the late-stage introduction of the 2,2-difluoroethyl group onto a pre-formed 2-aminoimidazole core. This could be achieved through N-alkylation using a suitable difluoroethylating agent, such as 2,2-difluoroethyl triflate or a related halide. researchgate.net Another advanced strategy is the palladium-catalyzed carboamination of N-propargyl guanidines, which allows for the rapid construction of substituted 2-aminoimidazoles by forming both a C-N and a C-C bond in the annulation step. nih.govacs.orgnih.gov Adapting such a method could enable a convergent synthesis where the difluoroethyl-substituted guanidine (B92328) precursor is cyclized to form the target imidazole (B134444) ring directly.

Further research could focus on denitrogenative transformations of aminotriazoles or cycloaddition reactions that build the imidazole ring with the difluoroethyl group already in place. rsc.orgmdpi.com These methods offer alternative disconnections and have the potential for high regioselectivity and functional group tolerance. rsc.org

Table 1: Potential Novel Synthetic Strategies

| Strategy | Key Precursors | Potential Advantages |

|---|---|---|

| Late-Stage N-Alkylation | 2-Aminoimidazole, 2,2-Difluoroethyl triflate | Utilizes readily available starting materials. |

| Pd-Catalyzed Carboamination | N-(2,2-Difluoroethyl)-N'-propargyl guanidine | Rapid assembly of the core structure. nih.govnih.gov |

| Base-Catalyzed Cycloaddition | Propargylamine, N-(2,2-Difluoroethyl)carbodiimide | Tolerant of various functional groups. rsc.org |

Exploration of Expanded Chemical Space through Diversification

To fully explore the potential of this compound, future research will focus on creating a diverse library of analogues. This involves systematically modifying different parts of the molecule to establish structure-activity relationships (SAR).

Key diversification points include:

The Imidazole Ring: Substitution at the C4 and C5 positions of the imidazole core can be achieved using various synthetic methods, including those starting from substituted α-haloketones or through C-H activation/functionalization of the pre-formed heterocycle.

The Amino Group: The primary amine at the C2 position serves as a handle for further functionalization, such as acylation, sulfonylation, or reductive amination, to introduce a wide array of substituents.

The Difluoroethyl Moiety: While the core focus is on the 2,2-difluoroethyl group, synthesizing analogues with alternative fluoroalkyl chains (e.g., 2-fluoroethyl, 2,2,2-trifluoroethyl) can help elucidate the specific role of the fluorine atoms on the molecule's properties. researchgate.net

These diversification efforts will generate a library of related compounds, expanding the chemical space and providing a deeper understanding of the molecule's biological potential. mq.edu.au

Application of Flow Chemistry and Continuous Processing for Synthesis

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and greater scalability. purdue.edunih.gov The application of this technology to the synthesis of this compound is a key future direction.

A multi-step continuous flow process could be designed where reagents are pumped through a series of reactors, with each reactor optimized for a specific transformation. researchgate.net For instance, the formation of a key intermediate could occur in a heated microreactor, immediately followed by an in-line purification step using scavenger resins before the solution flows into the next reactor for the subsequent reaction. uc.pt This approach is particularly valuable for handling potentially hazardous reagents or intermediates and for reactions involving gaseous components. rsc.orgmit.edu The development of a telescoped continuous flow synthesis would streamline production, reduce waste, and allow for the efficient, on-demand manufacturing of the target compound. purdue.edu

Advanced Mechanistic Investigations of Reaction Pathways

A thorough understanding of the reaction mechanisms underlying the synthesis of this compound is crucial for optimizing reaction conditions and improving yields. Future research will employ a combination of experimental and computational methods to probe these pathways.

For key steps, such as the N-alkylation or the cyclization to form the imidazole ring, kinetic studies can be performed to determine reaction orders and activation energies. The identification and characterization of reaction intermediates and byproducts using techniques like in-situ NMR and mass spectrometry can provide valuable mechanistic insights. Computational chemistry, using Density Functional Theory (DFT), can be used to model reaction transition states and intermediates, helping to rationalize observed regioselectivity and reactivity, and to predict the most favorable reaction pathways. mdpi.com

Integration with High-Throughput Experimentation and Data Science in Chemical Discovery

The discovery and optimization of synthetic routes can be significantly accelerated by integrating high-throughput experimentation (HTE) and data science. acs.org HTE platforms allow for the rapid screening of hundreds of reaction conditions (e.g., catalysts, solvents, bases, temperatures) in parallel using miniaturized reactors. purdue.eduacs.org

For the synthesis of this compound and its derivatives, HTE can be used to quickly identify optimal conditions for cross-coupling reactions to functionalize the imidazole core or for the initial N-alkylation step. acs.org The large datasets generated from these experiments can then be analyzed using machine learning algorithms to build predictive models. chemrxiv.org These models can guide the design of subsequent experiments, identify key structure-activity relationships, and accelerate the discovery of novel analogues with desired properties, ultimately reducing the time and resources required in the discovery process. acs.orgchemrxiv.org

Sustainable Synthetic Approaches for Fluorinated Heterocycles

Modern chemical synthesis places a strong emphasis on sustainability and green chemistry principles. frontiersin.org Future research on this compound will aim to develop more environmentally benign synthetic methods.

This includes:

Use of Greener Solvents: Replacing conventional volatile organic solvents with safer alternatives like water, ionic liquids, or deep eutectic solvents (DESs). frontiersin.orgmdpi.com The use of DESs has been shown to be effective for the synthesis of 2-aminoimidazoles, sometimes reducing reaction times and simplifying product isolation. mdpi.com

Energy Efficiency: Employing alternative energy sources such as microwave irradiation or mechanochemical synthesis (ball-milling) to reduce reaction times and energy consumption. nih.govcardiff.ac.uk

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste. This often involves the use of catalytic rather than stoichiometric reagents. rsc.org

Safer Reagents: Developing new, safer fluorinating agents and avoiding the use of highly toxic or hazardous chemicals. dovepress.comeurekalert.org

By incorporating these principles, the synthesis of fluorinated heterocycles can be made more efficient, cost-effective, and environmentally responsible. numberanalytics.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 1-(2,2-Difluoroethyl)imidazol-2-amine, and how do reaction conditions impact yield and purity?

- Answer : The synthesis typically involves nucleophilic substitution to introduce the difluoroethyl group. For example, alkylation of imidazole precursors with 2,2-difluoroethyl halides (e.g., bromide) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF . Purification via crystallization or chromatography is critical to isolate the hydrochloride salt form, which enhances stability . Reaction temperature (25–80°C) and stoichiometry of the fluorinated reagent significantly influence yield (>60% reported in optimized protocols) .

Q. Which physicochemical properties of this compound are pivotal for its pharmacological profile?

- Answer : Key properties include:

- Lipophilicity (enhanced by the difluoroethyl group, logP ~1.8) .

- Aqueous solubility (improved in hydrochloride salt form, ~50 mg/mL) .

- Metabolic stability (fluorine reduces oxidative metabolism, t₁/₂ >4 hours in microsomal assays) .

Tabulated data from analogs suggest a molecular weight of ~195 g/mol and melting point >200°C (experimentally determined) .

Q. How does the 2,2-difluoroethyl substituent affect electronic and steric interactions compared to non-fluorinated analogs?

- Answer : The electron-withdrawing nature of fluorine increases the imidazole ring’s electrophilicity, enhancing hydrogen-bonding potential with biological targets. Steric effects from the CF₂CH₃ group may hinder rotation, stabilizing specific conformations critical for target binding . Comparative studies with ethyl or methyl analogs show reduced metabolic clearance by ~30% in fluorinated derivatives .

Advanced Research Questions

Q. What experimental approaches can resolve contradictions in reported binding affinities of this compound across assays?

- Answer : Discrepancies may arise from assay conditions (pH, ionic strength) or target conformational states. Recommended strategies:

- Isothermal titration calorimetry (ITC) to measure binding thermodynamics under standardized conditions .

- X-ray crystallography to resolve ligand-target co-structures (as in for analogous compounds) .

- Orthogonal assays (e.g., SPR vs. fluorescence polarization) to validate affinity values .

Q. How can structure-activity relationship (SAR) studies optimize target selectivity in derivatives of this compound?

- Answer : Systematic modifications include:

- Varying substituents at the imidazole 4-position (e.g., aryl, alkyl) to probe steric tolerance .

- Introducing bioisosteres (e.g., replacing difluoroethyl with trifluoroethyl or cyclopropyl) to balance lipophilicity and polarity .

- Docking studies (e.g., AutoDock Vina) to predict binding poses against off-target kinases or receptors .

Q. Which advanced techniques elucidate the conformational dynamics of this compound in solution?

- Answer :

- NMR relaxation experiments (e.g., NOESY) to assess rotational barriers of the difluoroethyl group .

- DFT calculations (B3LYP/6-31G*) to model low-energy conformers and electrostatic potential surfaces .

- Time-resolved fluorescence to study solvent interactions and excited-state behavior .

Q. What role do fluorine-specific interactions play in the compound’s mechanism of action?

- Answer : Fluorine can engage in:

- Dipole-dipole interactions with backbone carbonyls in enzyme active sites .

- Hydrogen-bonding via C-F⋯H-N motifs, as observed in kinase inhibitors .

- Enhanced membrane permeability due to increased lipophilicity, improving cellular uptake in cancer models .

Q. How do structural analogs of this compound compare in biochemical efficacy?

- Answer : Analog comparisons (e.g., ):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.